molecular formula C6H6N4O B583952 5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine CAS No. 156118-19-3

5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine

Cat. No.: B583952
CAS No.: 156118-19-3
M. Wt: 150.141
InChI Key: SQCXUHQMWIGYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine is unique due to its specific substitution pattern and the presence of an oxide group, which can influence its reactivity and biological activity. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for further research in medicinal chemistry.

Properties

CAS No.

156118-19-3

Molecular Formula

C6H6N4O

Molecular Weight

150.141

IUPAC Name

5-hydroxy-6-methylpyrazolo[4,3-c]pyridazine

InChI

InChI=1S/C6H6N4O/c1-4-2-5-6(3-7-8-5)9-10(4)11/h2-3,11H,1H3

InChI Key

SQCXUHQMWIGYST-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=CC2=NN1O

Synonyms

1H-Pyrazolo[4,3-c]pyridazine,6-methyl-,5-oxide(9CI)

Origin of Product

United States

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